Product packaging for 3,4,5-Trichloropicolinonitrile(Cat. No.:CAS No. 139485-42-0)

3,4,5-Trichloropicolinonitrile

Cat. No.: B176505
CAS No.: 139485-42-0
M. Wt: 207.4 g/mol
InChI Key: UBUTVAIAQCVVBX-UHFFFAOYSA-N
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Description

3,4,5-Trichloropicolinonitrile is a high-value chlorinated pyridine derivative that serves as a key synthetic intermediate in advanced chemical research. Its utility is driven by a structure featuring three chlorine substituents and a nitrile group on the pyridine ring, which creates a highly reactive and versatile scaffold for selective functionalization and nucleophilic substitution reactions . A primary research application is in the discovery and development of next-generation auxin herbicides . The compound acts as a critical building block in the synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which function as potent synthetic auxins . These novel compounds have demonstrated exceptional herbicidal activity in root growth inhibition assays, with some leads showing superior efficacy to commercial benchmarks like picloram and florpyrauxifen . The electron-withdrawing effect of the chlorine atoms enhances the compound's reactivity and is crucial for constructing complex heterocyclic systems used in specialized fine chemicals and as building blocks for pharmaceutical agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HCl3N2 B176505 3,4,5-Trichloropicolinonitrile CAS No. 139485-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-3-2-11-4(1-10)6(9)5(3)8/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUTVAIAQCVVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352528
Record name 3,4,5-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139485-42-0
Record name 3,4,5-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4,5 Trichloropicolinonitrile and Its Core Precursors

Established Synthetic Routes to Polychlorinated Picolinonitriles

The synthesis of polychlorinated picolinonitriles, the foundational structures for more complex derivatives, relies on established chemical principles. These methods primarily involve the direct chlorination of pyridine-based starting materials or the chemical modification of precursors such as picolinic acids and their corresponding amides.

Chlorination-Based Approaches for Pyridine (B92270) Nitrile Scaffold Construction

The direct chlorination of pyridine and its derivatives serves as a fundamental approach to introducing chlorine atoms onto the heterocyclic ring. These reactions are typically performed at high temperatures in the vapor phase. google.com For instance, thermally-induced chlorinations of pyridine with molecular chlorine are often conducted in reactors at temperatures exceeding 250°C, and sometimes as high as 300-400°C. google.com One method for the selective chlorination of pyridine compounds involves passing the vaporized pyridine, chlorine, and an inert gas through a two-stage reactor, with the first stage controlled at 350°C to 500°C and a subsequent stage at a lower temperature. google.com

The synthesis of the insecticide chlorpyrifos, for example, begins with the chlorination of pyridine. wikipedia.org Similarly, 2-chloropyridine (B119429) can be synthesized by reacting pyridine with chlorine, which can then undergo further reaction to yield 2,6-dichloropyridine. chempanda.com An alternative strategy involves the chlorination of pyridine-N-oxides. chempanda.com

For pyridine rings already containing a nitrile group, specific chlorination methods have been developed. A method for synthesizing aromatic chlorinated compounds involves treating aromatic nitriles with sulfuryl chloride (SO2Cl2) in dichloromethane (B109758) at 0°C without a catalyst. benthamdirect.com This approach has proven effective for the chlorination of nicotinonitriles (isomers of picolinonitrile). benthamdirect.com Furthermore, α-chloronitriles can be prepared under mild conditions by deprotonating tertiary nitriles and using 2-chloro-2-fluoro-2-phenylacetonitrile (B1486598) as an electrophilic chlorine source. acs.org

Derivatization Strategies Involving Picolinic Acid and Amide Precursors

Picolinic acids and their amide derivatives are versatile precursors for the synthesis of polychlorinated picolinonitriles. The conversion of these functional groups into a nitrile, coupled with chlorination of the pyridine ring, provides a robust synthetic pathway. The Dow Chemical Company discovered the herbicidal properties of halogenated picolinic acids, such as picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid), which underscores the industrial importance of these chlorinated scaffolds. researchgate.net

The synthesis of picolinamides from picolinic acid (pyridine-2-carboxylic acid) can sometimes lead to chlorinated byproducts. nih.gov When picolinic acid is reacted with thionyl chloride to generate the acid chloride in situ for subsequent reaction with N-alkylanilines, both the expected N-alkyl-N-phenylpicolinamide and the corresponding 4-chloro-N-alkyl-N-phenylpicolinamide can be formed in a single pot. nih.gov Additionally, the chlorination of nicotinamides (pyridine-3-carboxamides) using sulfuryl chloride has been studied, providing a method for introducing chlorine atoms to the pyridine ring when an amide group is present. benthamdirect.com

Advanced Synthetic Transformations Leading to 3,4,5-Trichloropicolinonitrile

The precise synthesis of this compound and its isomers often involves sophisticated halogen exchange (Halex) reactions. These processes allow for the controlled replacement of one halogen with another on the picolinonitrile ring, providing access to specific substitution patterns that are difficult to achieve through direct chlorination.

Halogen Exchange Reactions for Controlled Chlorination

Halogen exchange reactions are a cornerstone in the synthesis of highly substituted fluorinated and chlorinated picolinonitriles. These reactions can be driven in either direction—fluorination of a chlorinated precursor or chlorination of a fluorinated one—depending on the reagents and conditions employed.

The reaction of 3,4,5,6-tetrachloropicolinonitrile with a fluoride (B91410) ion source is a key step in producing valuable chlorofluoro-picolinonitrile intermediates. google.comgoogle.comresearchgate.net This process, known as a Halex reaction, typically uses an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogle.comepo.org The reaction involves replacing chlorine atoms on the pyridine ring with fluorine. epo.org

The ultimate goal of this process is often the synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile, a precursor for certain herbicides. acs.org However, the reaction typically yields a mixture of chlorofluoropicolinonitriles, and a significant amount of the over-fluorinated byproduct, 3,4,5,6-tetrafluoropicolinonitrile (B1613136), can be formed. google.comresearchgate.netacs.org The desired product must then be recovered from this mixture using standard separation techniques like distillation or crystallization. google.comresearchgate.net

In a reverse halogen exchange reaction , a fluorinated picolinonitrile is reacted with a chloride source to reintroduce chlorine onto the ring. google.comacs.org For example, reacting 3,4,5,6-tetrafluoropicolinonitrile with lithium chloride (LiCl) produces a mixture of chloro-fluoro products, including 6-fluoro-3,4,5-trichloropicolinonitrile and 4,5-dichloro-3,6-difluoropicolinonitrile. google.com This reaction is typically conducted in a polar aprotic solvent such as DMSO, NMP, or DMF at temperatures ranging from 80°C to 200°C. google.comgoogle.com

Metathesis reactions , also referred to as halogen scrambling, involve reacting 3,4,5,6-tetrafluoropicolinonitrile with 3,4,5,6-tetrachloropicolinonitrile, often in the presence of a phase-transfer catalyst like tetrabutylphosphonium (B1682233) chloride. epo.orgacs.org This process redistributes the chlorine and fluorine atoms, yielding a mixture of various chlorofluoropicolinonitriles. researchgate.netacs.org The resulting mixture, which may contain monofluoro-trichloropicolinonitriles and difluoro-dichloropicolinonitriles, can be recycled back into the primary fluorination reaction to increase the output of the target compound, such as 3-chloro-4,5,6-trifluoropicolinonitrile. google.comresearchgate.netacs.org

Table 1: Representative Conditions for Reverse Halogen Exchange and Metathesis Reactions

Reaction TypeReactantsKey Reagents & ConditionsPrimary Products in MixtureReference
Reverse Halogen Exchange3,4,5,6-Tetrafluoropicolinonitrile5 to 10 equivalents of LiCl; Polar aprotic solvent (e.g., DMSO); 80°C to 200°C6-Fluoro-3,4,5-trichloropicolinonitrile, 4,5-Dichloro-3,6-difluoropicolinonitrile, 3,4,5,6-Tetrachloropicolinonitrile google.com
Metathesis (Halogen Scrambling)3,4,5,6-Tetrafluoropicolinonitrile + 3,4,5,6-TetrachloropicolinonitrileCatalytic tetrabutylphosphonium chloride; Neat or polar aprotic solvent; 160°CMixture of various chlorofluoropicolinonitriles (e.g., 6-F-PN, 3,6-F2-PN, 4,6-F2-PN) epo.orgacs.org
Combined Reverse Halex & Metathesis3,4,5,6-Tetrafluoropicolinonitrile + 3,4,5,6-Tetrachloropicolinonitrile1 to 4 equivalents of LiCl; Neat or polar aprotic solventMixture of monofluoro-trichloro- and difluoro-dichloropicolinonitriles researchgate.net
Fluoride Exchange from 3,4,5,6-Tetrachloropicolinonitrile

Catalytic Approaches in Picolinonitrile Synthesis and Modification

Catalysis is central to the efficient synthesis and modification of polychlorinated picolinonitriles. Modern synthetic routes employ various catalytic systems to facilitate key transformations, such as halogen exchange and hydrogenation, enabling precise control over the molecular structure.

Role of Phase-Transfer Catalysis in Halogen Exchange

Halogen exchange reactions are a cornerstone in the synthesis of specifically chlorinated picolinonitriles from readily available polychlorinated or polyfluorinated precursors. epo.orgfrontiersin.org Phase-transfer catalysis (PTC) is a particularly effective methodology for these transformations, which involve reactions between substances in immiscible phases (e.g., a solid or aqueous phase and an organic phase). crdeepjournal.orgfzgxjckxxb.com

In the context of producing chlorinated picolinonitriles, PTC facilitates the transfer of chloride ions from an inorganic salt (like Lithium Chloride, LiCl) into an organic phase where the picolinonitrile substrate is dissolved. epo.orggoogle.com This is often accomplished through a "reverse halogen exchange" where a starting material like 3,4,5,6-tetrafluoropicolinonitrile is reacted with a chloride source. epo.orggoogle.com The phase-transfer catalyst, typically a quaternary salt or crown ether, forms a lipophilic ion pair with the chloride anion, shuttling it into the organic medium to react with the substrate. ptfarm.pl This process can be used to produce mixtures of chlorinated picolinonitriles, including monofluoro-trichloropicolinonitriles and difluoro-dichloropicolinonitriles, which are valuable intermediates. epo.orggoogle.com For instance, reacting 3,4,5,6-tetrafluoropicolinonitrile with 3,4,5,6-tetrachloropicolinonitrile in the presence of a phase-transfer catalyst and LiCl can yield a mixture dominated by 3,4,5-trichloro-6-fluoropicolinonitrile and 3,4,5,6-tetrachloropicolinonitrile. epo.org

Application of Crown Ethers and Quaternary Phosphonium (B103445) Salts

Among the various phase-transfer catalysts, crown ethers and quaternary phosphonium salts are prominently mentioned for their efficacy in picolinonitrile synthesis. google.com

Crown Ethers: These macrocyclic polyethers can form stable complexes with metal cations, such as the Li⁺ from LiCl. jetir.orgnumberanalytics.com By sequestering the cation within their central cavity, the associated anion (Cl⁻) becomes more "naked" and nucleophilic in the organic phase, enhancing its reactivity. numberanalytics.com This property makes crown ethers powerful catalysts for nucleophilic substitution reactions like halogen exchange. numberanalytics.comiipseries.org Suitable crown ethers for this purpose include 18-crown-6, dicyclohexano-18-crown-6, and dibenzo-18-crown-6. google.com

Quaternary Phosphonium Salts: These salts, with the general formula R₄P⁺X⁻, are also highly effective phase-transfer catalysts. rsc.orgnih.gov Their lipophilic cations pair with the chloride anions, facilitating their transport into the organic phase. crdeepjournal.org Quaternary phosphonium salts containing 10 or more carbon atoms are particularly suitable for these reactions. google.com An example is tetra-n-butylphosphonium bromide, which can be used to catalyze reactions under solid-liquid phase transfer conditions. crdeepjournal.org The synthesis of these salts often involves the quaternization of tertiary phosphines. mdpi.com

Table 1: Catalysts in Halogen Exchange for Picolinonitrile Synthesis

Catalyst TypeSpecific ExamplesMechanism of ActionReference
Crown Ethers18-crown-6, Dicyclohexano-18-crown-6, Dibenzo-18-crown-6Complexes with the cation (e.g., Li⁺) of the halide salt, increasing the nucleophilicity of the anion (Cl⁻) in the organic phase. google.comjetir.org
Quaternary Phosphonium SaltsSalts with ≥10 carbon atoms (e.g., Tetra-n-butylphosphonium bromide)The lipophilic phosphonium cation forms an ion pair with the halide anion, transporting it into the organic phase for reaction. crdeepjournal.orggoogle.com
Catalytic Hydrogenation of Related Trichloropicolinonitrile Derivatives

Catalytic hydrogenation is a powerful reduction method used to modify various functional groups. masterorganicchemistry.comchemistrytalk.org While direct hydrogenation of this compound is not extensively detailed, processes involving related structures are well-documented and provide insight into potential transformations. For instance, the catalytic hydrogenation of other N-heterocycles, such as quinoline (B57606) derivatives, is efficiently achieved using catalysts like palladium-gold nanoparticles on carbon (Pd-Au/CNT). nih.gov

In a closely related example, 4-amino-3,5,6-trichloropicolinic acid can be reduced to 4-amino-3,6-dichloropicolinic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst, demonstrating selective dechlorination. This suggests that similar strategies could be applied to trichloropicolinonitrile derivatives to achieve partial and selective reduction of the chlorine substituents. The choice of catalyst and reaction conditions is crucial, as different metals (Pd, Pt, Ni) exhibit different activities and selectivities. chemistrytalk.org

Optimization of Synthetic Reaction Conditions

Temperature Regulation for Reaction Efficiency and Selectivity

Temperature is a critical parameter that directly influences both the rate and the selectivity of a chemical reaction. lneya.comnumberanalytics.com For the synthesis of chlorinated picolinonitriles via halogen exchange, the temperature is typically maintained in a range of 80 °C to 200 °C. google.com The optimal temperature can vary depending on the specific reactants and solvent used. researchgate.net For instance, a preferred temperature range for certain halogen exchange processes is between 100 °C and 150 °C. google.com

Proper temperature control is essential for maximizing the yield of the desired product while minimizing the formation of unwanted by-products. rsc.orgwiley-vch.de Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity or the degradation of reactants and products. numberanalytics.comwiley-vch.de Conversely, a temperature that is too low may result in an impractically slow reaction. Therefore, identifying and maintaining the optimal temperature range is key to achieving an efficient and selective synthesis. rsc.org

Table 3: Temperature Parameters for Halogen Exchange Reactions

ParameterValue/RangePurposeReference
General Temperature Range80 °C to 200 °CTo ensure a sufficient reaction rate for halogen exchange. google.com
Preferred Temperature Range100 °C to 150 °CTo optimize the balance between reaction rate and selectivity. google.com
Fluoride Exchange Range60 °C to 180 °CSpecific range for fluoride exchange reactions, with optimal temperature varying by solvent. researchgate.net

Yield Enhancement Strategies and Product Isolation Techniques

The efficient synthesis of this compound and its precursors relies on optimized reaction conditions and effective purification methods to maximize product yield and purity. Research and patent literature describe several strategies aimed at enhancing yields, often involving the recycling of by-products and precise control over reaction parameters. Isolation of the final product is typically achieved through standard chemical procedures, including crystallization, chromatography, and extraction.

Yield Enhancement Strategies

A key strategy to improve the ultimate yield of related fluorinated picolinonitrile derivatives involves the management of by-products from the fluorination of polychlorinated precursors like 3,4,5,6-tetrachloropicolinonitrile. researchgate.netgoogle.com In a typical fluorine exchange reaction, a mixture of products can be formed, including over-fluorinated species. researchgate.netgoogle.com

One documented approach involves:

Isolation of By-products : The over-fluorinated by-product, 3,4,5,6-tetrafluoropicolinonitrile, is isolated from the reaction mixture. researchgate.net

Reverse Halogen Exchange/Metathesis : The isolated 3,4,5,6-tetrafluoropicolinonitrile is then reacted with lithium chloride (LiCl) or with the starting material, 3,4,5,6-tetrachloropicolinonitrile, in the presence of a phase-transfer catalyst. researchgate.net This process converts the by-product back into a mixture of compounds that can be re-introduced into the fluorination reaction. researchgate.netgoogle.com

Optimization of reaction conditions such as temperature and solvent is also critical. For example, the reaction of 6-fluoropicolinonitrile with hydrazine (B178648) to form a hydrazino-picolinonitrile is typically conducted between ambient temperature and 150°C, with a preferred range of 35°C to 70°C, and requires 0.5 to 5 hours. google.comepo.org Using an excess of hydrazine can be convenient as it acts as both a reactant and a base to neutralize the HF formed during the reaction. epo.org

The table below summarizes key parameters for yield enhancement in related syntheses.

StrategyPrecursor/By-productKey Reagents/ConditionsOutcomeSource
By-product Recycling3,4,5,6-tetrafluoropicolinonitrileLiCl and/or 3,4,5,6-tetrachloropicolinonitrile, Phase-transfer catalystConversion to intermediates for recycling into fluorination reaction. researchgate.netgoogle.com
Reactant Stoichiometry6-fluoropicolinonitrileExcess hydrazine monohydrateActs as both reactant and base to neutralize HF by-product. epo.org
Temperature Control6-fluoropicolinonitrile35°C to 70°C (preferred range)Optimized reaction rate and selectivity. google.comepo.org

Product Isolation Techniques

Following the completion of the synthesis, the desired picolinonitrile compounds are recovered and purified using standard laboratory and industrial techniques. researchgate.netgoogle.comepo.org The specific method chosen often depends on the physical state of the product (solid or liquid) and the nature of the impurities.

Commonly employed isolation and purification techniques include:

Filtration : This is a straightforward method for separating solid products from a liquid reaction mixture. For instance, after quenching a reaction with water, the resulting solid can be collected by filtration. nih.govmdpi.com In one procedure, after reacting 4-amino-3,5,6-trichloropicolinonitrile, the reaction solution was cooled and quenched with water, and the solid product was isolated by filtration. mdpi.com Similarly, the product from a hydrazine reaction can be isolated by diluting the reaction mixture with acetonitrile (B52724) followed by filtration. google.comepo.org

Crystallization : This technique is used to purify solid compounds. An ideal solvent is one that dissolves the crude product at a high temperature but not at a low temperature, allowing for the formation of pure crystals upon cooling. masterorganicchemistry.com The process generally involves dissolving the crude mixture in a suitable solvent at an elevated temperature, filtering out any insoluble materials, and then allowing the solution to cool slowly. masterorganicchemistry.com

Distillation : For liquid products, distillation can be used to separate the desired compound from solvents or impurities with different boiling points. researchgate.netepo.org For example, after a reaction in dimethyl sulfoxide (B87167) (DMSO), the solvent was removed by distillation at 75-80 °C under reduced pressure. epo.org

Extraction : Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. epo.org In one example, a reaction mixture was poured into ice water and diethyl ether. After the organic phase was separated, the aqueous phase was further extracted with diethyl ether to maximize recovery. epo.org

Chromatography : This is a powerful technique for separating components of a mixture. Flash column chromatography is specifically mentioned for separating isomeric products. In the synthesis of indazolyl-picolinic acids from 4-amino-3,5,6-trichloropicolinonitrile, a mixture of two isomers was successfully separated using flash column chromatography with a hexane/ethyl acetate (B1210297) solvent system. nih.govmdpi.com Other forms of chromatography, such as medium-pressure liquid chromatography (MPLC) and semi-preparative high-performance liquid chromatography (HPLC), are also standard methods for the final purification of natural and synthetic compounds. researchgate.net

The table below details specific examples of isolation techniques applied in the synthesis of this compound derivatives.

TechniqueApplication ContextSpecific DetailsSource
FiltrationIsolation of solid product after reaction quenching.Reaction mixture quenched with water, cooled to 25°C, and solid filtered. nih.govmdpi.com
ExtractionProduct recovery from an aqueous workup.Product extracted from an ice water/diethyl ether mixture. epo.org
DistillationSolvent removal post-reaction.DMSO removed at 75-80°C under vacuum. epo.org
Flash Column ChromatographySeparation of isomers.Mobile phase: n-hexane/ethyl acetate (10:1). nih.govmdpi.com
CrystallizationGeneral purification of solid compounds.Standard technique involving dissolution in a hot solvent and cooling. researchgate.netepo.orgmasterorganicchemistry.com

Chemical Reactivity and Derivatization Pathways of 3,4,5 Trichloropicolinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic substitution is a key reaction class for modifying the pyridine core of 3,4,5-trichloropicolinonitrile. This involves the replacement of one or more chlorine atoms by a nucleophile. organic-chemistry.orgksu.edu.sa

Reactivity of Chlorine Atoms Towards Nucleophiles

The chlorine atoms on the pyridine ring of this compound are susceptible to attack by nucleophiles. The pyridine ring, being electron-deficient, activates the chlorine atoms towards nucleophilic aromatic substitution. masterorganicchemistry.com The reactivity of a particular chlorine atom is influenced by its position on the ring and the presence of other substituents. Electron-withdrawing groups, such as the nitrile group, enhance the electrophilicity of the ring carbons, making them more prone to nucleophilic attack. masterorganicchemistry.comrsc.org The relative reactivity of the chlorine atoms can be influenced by the reaction conditions and the nature of the nucleophile.

Substitution with Nitrogenous Nucleophiles Leading to Amino Derivatives

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can displace the chlorine atoms on the this compound ring to form various amino derivatives. libretexts.orgwizeprep.comyoutube.com These reactions are a common strategy for synthesizing substituted aminopicolinonitriles, which are valuable intermediates in the synthesis of more complex molecules. rsc.orgbeilstein-journals.orgorganic-chemistry.org The reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonia can lead to the formation of 4-amino-3,5,6-trichloropicolinonitrile. This selective amination highlights the differential reactivity of the chlorine atoms on the pyridine ring.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and esters. libretexts.org

Hydrolysis to Carboxylic Acid Derivatives (e.g., Picolinic Acids)

The nitrile group can be hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions. chemistrysteps.comnumberanalytics.com This transformation converts this compound into 3,4,5-trichloropicolinic acid. The hydrolysis typically proceeds in a two-step mechanism, first forming a picolinamide (B142947) intermediate which is then further hydrolyzed to the corresponding picolinic acid. chemistrysteps.com Strong acids like sulfuric acid or strong bases such as sodium hydroxide (B78521) are commonly employed to facilitate this reaction. google.com

Table 1: Conditions for Hydrolysis of Nitriles to Carboxylic Acids

CatalystReagentsConditionsProduct
AcidWater, Strong Acid (e.g., H₂SO₄, HCl)HeatingCarboxylic Acid
BaseWater, Strong Base (e.g., NaOH, KOH)HeatingCarboxylate Salt (followed by acidification to give carboxylic acid)

This table summarizes general conditions for nitrile hydrolysis. Specific conditions for this compound may vary.

Amidation Reactions to Form Picolinamide Derivatives

The nitrile group can be partially hydrolyzed to an amide group (-CONH₂) to yield picolinamide derivatives. nih.govnih.gov This can be achieved under controlled acidic or basic conditions, stopping the reaction at the amide stage before complete hydrolysis to the carboxylic acid occurs. libretexts.orgchemistrysteps.com Alternatively, amides can be synthesized from the corresponding carboxylic acid derivatives through activation with reagents like thionyl chloride followed by reaction with ammonia or an amine. fishersci.co.uk

Table 2: General Methods for Amide Synthesis

Starting MaterialReagentsKey Features
NitrileWater, Acid or Base (controlled)Partial hydrolysis of the nitrile group. libretexts.org
Carboxylic AcidActivating Agent (e.g., SOCl₂, DCC), Amine/AmmoniaTwo-step process involving activation of the carboxylic acid. fishersci.co.ukucl.ac.uk

This table outlines general synthetic routes to amides. DCC: Dicyclohexylcarbodiimide

Esterification Processes from Carboxylic Acid Intermediates

Once the nitrile group is hydrolyzed to a carboxylic acid, the resulting picolinic acid can be esterified to form various ester derivatives. google.comgoogle.comorganic-chemistry.org The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Esters can also be synthesized from acid chlorides, which are readily prepared from the corresponding carboxylic acids. byjus.comnih.gov

Table 3: Common Esterification Methods

MethodReactantsCatalystByproduct
Fischer EsterificationCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Water
From Acid ChloridesAcid Chloride, Alcohol- (or a weak base to neutralize HCl)HCl

This table presents common laboratory methods for ester synthesis.

Further Halogenation and Halogen Exchange within the Pyridine Core

The chlorine atoms of this compound can be substituted with other halogens, most notably fluorine, through halogen exchange (HALEX) reactions. These transformations are crucial for synthesizing fluorinated pyridine derivatives, which are of significant interest in various fields of chemistry.

The complete substitution of chlorine atoms in this compound with fluorine to yield 3,4,5-trifluoropicolinonitrile can be achieved under specific reaction conditions. This transformation typically employs a fluoride (B91410) salt as the fluorine source in a high-boiling polar aprotic solvent.

One established method involves the use of spray-dried potassium fluoride in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction is generally conducted at elevated temperatures to drive the substitution to completion. The efficiency of the fluorination is highly dependent on the reaction parameters, including the reactivity of the fluoride source, the choice of solvent, and the temperature.

For instance, the fluorination of the related compound tetrachloropicolinonitrile has been extensively studied and provides insights into the conditions required for such transformations. In this case, the reaction with potassium fluoride in DMSO at temperatures ranging from 120 to 160 °C leads to the formation of tetrafluoropicolinonitrile. It is expected that similar conditions would be effective for the fluorination of this compound.

The table below summarizes typical conditions for the synthesis of polyfluorinated picolinonitriles.

Starting MaterialReagentsSolventTemperature (°C)Product
TetrachloropicolinonitrilePotassium fluorideDMSO120-160Tetrafluoropicolinonitrile

The synthesis of mixed halogenated picolinonitriles, such as monofluorotrichloropicolinonitriles, from this compound is a challenging task due to the difficulty in controlling the regioselectivity of the halogen exchange reaction. The substitution of the first chlorine atom is generally the rate-determining step, and subsequent substitutions often occur rapidly under the same reaction conditions, leading to a mixture of products.

However, by carefully controlling the reaction parameters, such as temperature, reaction time, and the stoichiometry of the fluorinating agent, it is possible to favor the formation of partially fluorinated products. For example, using a milder fluorinating agent or conducting the reaction at a lower temperature could potentially allow for the isolation of monofluorinated intermediates.

Research on the fluorination of other polychlorinated pyridines has shown that the position of the initial fluorine substitution is influenced by the electronic and steric environment of the chlorine atoms. In the case of this compound, the chlorine atom at the 4-position is generally the most susceptible to nucleophilic attack due to the activating effect of the nitrile group and the adjacent chlorine atoms. Therefore, the formation of 4-fluoro-3,5-dichloropicolinonitrile would be the expected major product under kinetically controlled conditions.

Further research is needed to develop selective methods for the synthesis of specific mixed halogenated picolinonitriles from this compound.

Selective Fluorination to Trifluoropicolinonitrile Analogs

Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyridine Nitriles

The chlorine atoms on the pyridine ring of this compound are suitable for a variety of transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted pyridine derivatives.

The reactivity of the chlorine atoms in these coupling reactions is position-dependent. Generally, the chlorine at the 4-position is the most reactive, followed by the chlorine at the 3-position, and finally the chlorine at the 5-position. This difference in reactivity can be exploited to achieve selective functionalization of the pyridine ring.

The table below provides an overview of common transition metal-catalyzed coupling reactions applicable to halogenated pyridine nitriles.

ReactionCatalystReactantsProduct
Suzuki CouplingPalladium catalystBoronic acid/esterAryl/heteroaryl substituted pyridine
Sonogashira CouplingPalladium/copper catalystTerminal alkyneAlkynyl substituted pyridine
Buchwald-Hartwig AminationPalladium catalystAmineAmino substituted pyridine

For example, a Suzuki coupling reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-aryl-3,5-dichloropicolinonitrile as the major product under carefully controlled conditions. By modifying the reaction conditions, such as the catalyst, ligand, and temperature, it may be possible to achieve further coupling at the 3- and 5-positions.

Similarly, Sonogashira coupling with a terminal alkyne would introduce an alkynyl group, and Buchwald-Hartwig amination would lead to the formation of an amino-substituted picolinonitrile. These reactions significantly expand the synthetic utility of this compound as a building block for the synthesis of complex molecules.

Applications of 3,4,5 Trichloropicolinonitrile As a Key Synthetic Intermediate

Precursor in the Synthesis of Substituted Pyridine (B92270) Systems

3,4,5-Trichloropicolinonitrile serves as a crucial starting material for the synthesis of various substituted pyridine compounds. Its reactivity allows for the introduction of different functional groups onto the pyridine ring, leading to a diverse range of molecular architectures.

Construction of Polychlorinated Picolinates

One of the significant applications of this compound is its conversion to polychlorinated picolinates. This transformation is a key step in the synthesis of more complex molecules. The process often involves a series of reactions, including fluorine exchange and hydrolysis, to yield the desired picolinate (B1231196) derivatives. For instance, 3,4,5,6-tetrachloropicolinonitrile can be transformed into 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates through a multi-step process that includes fluorine exchange, amination, reaction with hydrazine (B178648), halogenation, hydrolysis, and esterification. epo.orgresearchgate.net The sequence of these steps can be varied depending on the desired final product. epo.orgresearchgate.net

The initial 3,4,5,6-tetrachloropicolinonitrile is a known and commercially available compound. epo.orgresearchgate.netgoogle.com The fluorine exchange reaction is a critical step where chlorine atoms on the pyridine ring are replaced by fluorine. This is typically achieved by reacting the chlorinated picolinonitrile with a fluoride (B91410) ion source, such as alkali metal fluorides like sodium fluoride (NaF), potassium fluoride (KF), and cesium fluoride (CsF), with KF and CsF being preferred. google.com The reaction can be carried out in a polar aprotic solvent like DMSO, NMP, DMF, or sulfolane. google.comgoogle.com

Development of Complex Pyridine-Based Heterocycles

The versatility of this compound extends to the synthesis of complex pyridine-based heterocycles. nih.gov These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. gla.ac.uk The synthesis of these heterocycles often involves multi-component reactions where several starting materials combine in a single step to form a complex product. beilstein-journals.orgsemanticscholar.org

For example, 4-amino-3,5,6-trichloropicolinonitrile can be used to synthesize 6-indazolyl-2-picolinic acids. mdpi.com This involves reacting the aminotrichloropicolinonitrile with a substituted indazole in the presence of a base like sodium hydride in a solvent such as 1,4-dioxane. mdpi.com The resulting mixture can then be separated to yield the desired pyridine-based heterocyclic products. mdpi.com The development of new synthetic methods, such as those utilizing visible-light photoredox catalysis, further expands the range of accessible pyridine derivatives. organic-chemistry.org

Role in the Synthesis of Agrochemical Precursors and Intermediates

This compound and its derivatives are vital intermediates in the production of agrochemicals, particularly herbicides. framochem.comvandemark.com The precise structure and purity of these intermediates directly influence the efficacy of the final agricultural products. framochem.comvandemark.com

The synthesis of these agrochemical precursors often involves chlorination and other functionalization reactions. framochem.com For instance, the synthesis of the herbicide Picloram (B1677784) involves the amination of a chlorinated pyridine derivative. The development of efficient and industrially scalable processes for these intermediates is a key focus of agrochemical research. researchgate.net

The compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which can be synthesized from related precursors, is a key intermediate for several crop-protection products. nih.gov The synthesis of herbicides like fluazifop-butyl (B166162) and haloxyfop-methyl (B155383) relies on intermediates derived from substituted pyridines. nih.gov

Contribution to Pharmaceutical Intermediate Synthesis

The chlorinated pyridine framework of this compound makes it a valuable building block in the synthesis of pharmaceutical intermediates. justia.comnih.gov The presence of chlorine atoms allows for a variety of substitution reactions, enabling the creation of new molecules with potential therapeutic applications.

Multi-component reactions are increasingly being used to synthesize active pharmaceutical ingredients (APIs) from simple precursors, and pyridine derivatives play a significant role in this area. mdpi.com For example, 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, which can be prepared from tetrachloropicolinonitriles, are described as intermediates in the preparation of active pharmaceutical compounds. justia.com The synthesis of complex molecules like the anticancer agent fascaplysin (B45494) has been achieved using pyridine-containing intermediates. researchgate.net

Utility in the Formation of Advanced Nitrogen-Containing Ring Systems

Synthesis of Amino-Substituted Derivatives, such as 4-Amino-3,5,6-Trichloropicolinonitrile

A key transformation of this compound and related compounds is the introduction of an amino group to form amino-substituted derivatives. 4-Amino-3,5,6-trichloropicolinonitrile is a particularly important intermediate. mdpi.com

The synthesis of such compounds can be achieved through the direct amination of a polychlorinated pyridine. For example, the amination of 3,4,5,6-tetrachloropicolinonitrile can lead to the formation of 4-amino derivatives. researchgate.netgoogle.com This reaction involves replacing a chlorine or fluorine atom with an amino group, typically by reacting the starting material with ammonia (B1221849). epo.orggoogle.com Often, an excess of ammonia is used to act as both the reactant and a base to neutralize the hydrogen halide formed during the reaction. epo.orggoogle.com

These amino-substituted picolinonitriles are then used to build more complex heterocyclic systems. For example, 4-amino-3,5,6-trichloropicolinonitrile is a key reactant in the synthesis of novel 6-indazolyl-2-picolinic acids, which have been investigated for their herbicidal activity. mdpi.com

Advanced Derivatization to Indazolyl-Picolinic Acid Scaffolds

A significant application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic structures, particularly indazolyl-picolinic acid scaffolds. These scaffolds are of interest in various fields of chemical research. The transformation involves a nucleophilic substitution reaction where an indazole derivative displaces one of the chlorine atoms on the picolinonitrile ring, followed by hydrolysis of the nitrile group to a carboxylic acid.

Research has demonstrated a synthetic route starting from the related compound, 4-amino-3,5,6-trichloropicolinonitrile. In a typical procedure, this aminotrichloropicolinonitrile is heated with a substituted or unsubstituted indazole at elevated temperatures, often around 100 °C. This reaction leads to the formation of a mixture of two isomeric products: 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinonitriles and 4-amino-3,5-dichloro-6-(2H-indazolyl)-2-picolinonitriles. The yields for these initial compounds can range from approximately 37% to 42%. mdpi.com

The table below summarizes the synthesis of various 4-amino-3,5-dichloro-6-(indazolyl)-2-picolinic acid derivatives, showcasing the versatility of this synthetic approach.

Table 1: Examples of Synthesized 4-amino-3,5-dichloro-6-(indazolyl)-2-picolinic Acids

Compound IDCompound NameStarting MaterialsYield (%)Physical AppearanceMelting Point (°C)
1A 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acid4-amino-3,5,6-trichloropicolinonitrile, Indazole90.1-99.0White solid181.9–182.7
2a 4-amino-3,5-dichloro-6-(4-methyl-2H-indazol-2-yl)-2-picolinic acid4-amino-3,5,6-trichloropicolinonitrile, 4-MethylindazoleNot SpecifiedWhite solid198.9–201.1
3A 4-amino-3,5-dichloro-6-(4-amino-1H-indazol-1-yl)-2-picolinic acid4-amino-3,5,6-trichloropicolinonitrile, 4-AminoindazoleNot SpecifiedPale yellow solid170.5–171.4
4C 4-amino-3,5-dichloro-6-(6-methoxy-1H-indazol-1-yl)-2-picolinic acid4-amino-3,5,6-trichloropicolinonitrile, 6-MethoxyindazoleNot SpecifiedWhite solid193.1–194.4
5B 4-amino-3,5-dichloro-6-(5-fluoro-1H-indazol-1-yl)-2-picolinic acid4-amino-3,5,6-trichloropicolinonitrile, 5-FluoroindazoleNot SpecifiedWhite solid197.8–198.4
5b 4-amino-3,5-dichloro-6-(5-fluoro-2H-indazol-2-yl)-2-picolinic acid4-amino-3,5,6-trichloropicolinonitrile, 5-FluoroindazoleNot SpecifiedWhite solid193.5–194.8

Data sourced from a study on the design and synthesis of novel 6-indazolyl-2-picolinic acids. mdpi.com

Theoretical and Mechanistic Investigations of 3,4,5 Trichloropicolinonitrile and Its Transformations

Computational Chemistry Approaches for Molecular Analysis

Computational chemistry serves as a powerful tool for analyzing the molecular characteristics of 3,4,5-trichloropicolinonitrile, offering predictions of its electronic structure, reactivity, and dynamic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules like this compound. nih.govwikipedia.orgresearchgate.net By calculating the electron density, DFT can determine various properties of the molecule, providing insights into its stability and reactivity. wikipedia.orgd-nb.info Key aspects explored through DFT include the electrostatic potential surface and the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap.

The electrostatic potential surface (ESP) maps the electrostatic potential onto the electron density surface of the molecule. This visualization helps in identifying electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the ESP would likely show negative potential around the nitrogen atom of the nitrile group and the pyridine (B92270) ring, indicating regions susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the chlorine atoms would exhibit positive potential, marking them as sites for nucleophilic attack.

Reactivity descriptors , derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. researchgate.netgrafiati.comwu.ac.th These descriptors include electronegativity, chemical hardness, and the Fukui function, which help in understanding and predicting the outcomes of chemical reactions. frontiersin.org The HOMO-LUMO gap is a critical descriptor that relates to the chemical reactivity and stability of a molecule. d-nb.info A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-withdrawing chlorine and nitrile groups is expected to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and indicating a higher propensity for accepting electrons and undergoing nucleophilic substitution reactions.

Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance

Descriptor Significance Predicted Characteristics for this compound
Electrostatic Potential (ESP) Surface Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Negative potential around the nitrile and pyridine nitrogen; positive potential on carbons attached to chlorines.
HOMO-LUMO Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. Expected to have a relatively small gap, indicating susceptibility to nucleophilic attack.
Chemical Hardness (η) Measures resistance to change in electron distribution. Expected to be a relatively "soft" molecule due to the polarizable chlorine atoms. d-nb.info
Electronegativity (χ) Describes the ability of the molecule to attract electrons. Expected to have high electronegativity due to the presence of chlorine and nitrogen atoms.
Fukui Function Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. wu.ac.th Would pinpoint the specific carbon atoms most likely to undergo substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov These simulations provide detailed information on the conformational changes and intermolecular interactions of this compound. researchgate.netmdpi.comnih.gov

Conformational analysis through MD simulations can reveal the different spatial arrangements of the atoms in the molecule and the energy barriers between them. frontiersin.org For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the nitrile group relative to the pyridine ring. MD simulations can determine the preferred orientation and the dynamics of this rotation.

Intermolecular interactions are crucial for understanding the behavior of this compound in different environments, such as in solution or in a crystal lattice. MD simulations can model how the molecule interacts with solvent molecules or with other molecules of the same kind. mdpi.com These interactions are governed by forces such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine atoms. eie.gr Understanding these interactions is key to predicting physical properties like solubility and melting point.

Mechanistic Elucidation of Synthetic Pathways

Theoretical investigations are instrumental in understanding the detailed mechanisms of the chemical reactions that this compound undergoes.

Investigation of Nucleophilic Aromatic Substitution Mechanisms in Halogenated Picolinonitriles

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines like this compound. wikipedia.orgbyjus.com The presence of multiple electron-withdrawing groups (three chlorine atoms and a nitrile group) activates the pyridine ring, making it highly susceptible to attack by nucleophiles. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org

Addition Step : A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily lost. libretexts.org The negative charge is stabilized by resonance, particularly by the electron-withdrawing substituents.

Elimination Step : The leaving group, a chloride ion, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The regioselectivity of the substitution (i.e., which chlorine atom is replaced) is influenced by both electronic and steric factors. The electron-withdrawing nitrile group strongly activates the ortho (C4) and para (C2, which is not chlorinated in this case) positions. However, the chlorine atoms themselves also influence the reactivity of the adjacent carbons. Computational studies can model the energy barriers for nucleophilic attack at each of the three chlorinated positions (C3, C4, and C5), predicting the most likely site of substitution. Generally, attack at the C4 position is favored due to strong activation by the para-nitrile group.

It is important to note that the SN1 and SN2 mechanisms, common in aliphatic chemistry, are generally not favored for aromatic systems. byjus.comlibretexts.org The SN1 mechanism would require the formation of a highly unstable aryl cation, while the SN2 mechanism is sterically hindered by the planar aromatic ring. wikipedia.orglibretexts.org A less common variant, the SN2X reaction, which involves initial nucleophilic attack on the halogen atom, has also been considered in some systems. nih.gov

Mechanistic Understanding of Halogen Exchange Reactions

Halogen exchange (HALEX) reactions are a specific type of nucleophilic substitution where one halogen atom is replaced by another. For instance, the chlorine atoms in this compound can be exchanged for fluorine or bromine atoms. These reactions are often driven by the relative nucleophilicity of the halide ions and the stability of the resulting carbon-halogen bond.

The mechanism of halogen exchange can vary depending on the reaction conditions. In many cases, it follows the SNAr pathway described above, with a halide ion acting as the nucleophile. However, other mechanisms can also be at play. For example, metal-halogen exchange is a common method for preparing organometallic reagents, involving the reaction of an organic halide with an organometallic compound (like an organolithium reagent) or an electropositive metal. wikipedia.orgstackexchange.com This reaction typically proceeds through a nucleophilic attack on the halogen atom, forming an "ate-complex" intermediate. harvard.eduresearchgate.net

Computational studies can elucidate the transition states and intermediates involved in these exchange reactions. nih.gov For example, in a fluorine-for-chlorine exchange, DFT calculations can model the interaction of a fluoride (B91410) source with the chlorinated pyridine ring, determining the activation energies for substitution at each position and providing insight into the reaction kinetics and regioselectivity. organic-chemistry.org

Computational Insights into Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch this compound can serve as a substrate in these reactions, where one or more of its chlorine atoms are replaced by other functional groups. chemrevlett.com

Computational methods, particularly DFT, are extensively used to unravel the complex catalytic cycles of these reactions. pitt.edursc.orgnumberanalytics.com A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps: nih.gov

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Computational studies can model the energetics of each step in the catalytic cycle, identify the rate-determining step, and explain the role of ligands in stabilizing the metal center and influencing the reaction's efficiency and selectivity. nih.govresearchgate.net For a polysubstituted substrate like this compound, these studies can also predict which chlorine atom is most likely to undergo oxidative addition first, thus determining the regioselectivity of the coupling reaction.

Structure-Reactivity Relationships within the Halogenated Picolinonitrile Framework

The chemical behavior of halogenated picolinonitriles is intricately linked to the nature, number, and position of the halogen substituents on the pyridine ring. These factors govern the electrophilicity of the ring carbons and the nitrile group, thereby influencing the susceptibility of the molecule to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr). While specific theoretical and mechanistic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from the well-established principles of structure-reactivity relationships within the broader family of halogenated picolinonitriles.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of electron-withdrawing halogen atoms further depletes the ring of electron density, making it more susceptible to nucleophilic attack. The positions of these halogens are critical in determining the regioselectivity and rate of such reactions.

In the case of this compound, the chlorine atoms at the 3-, 4-, and 5-positions exert a strong cumulative electron-withdrawing effect. This effect is most pronounced at the positions ortho and para to the nitrogen atom (positions 2 and 6) and the positions ortho and para to the electron-withdrawing nitrile group. The chlorine atom at the 4-position, being para to the ring nitrogen, significantly activates the ring for nucleophilic substitution.

The nitrile group itself is a key functional moiety that can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The electronic environment of the nitrile group, as influenced by the halogen substituents, can affect its reactivity.

Detailed research findings on the comparative reactivity of various halogenated picolinonitriles are summarized in the following data tables.

Table 1: Reactivity of Halogenated Picolinonitriles in Nucleophilic Substitution Reactions
CompoundPosition of Halogen(s)Observed ReactivityReference
5-Bromo-6-chloropicolinonitrile5-Br, 6-ClThe chlorine at the 6-position is susceptible to nucleophilic substitution.
5-Amino-3-chloropicolinonitrile3-ClThe chlorine atom can be replaced by nucleophiles. evitachem.com
3-Bromo-5-chloropicolinonitrile3-Br, 5-ClReactive halogen substituents allow for participation in nucleophilic substitution reactions. innospk.com
4-Chloropicolinonitrile4-ClThe chlorine atom undergoes nucleophilic substitution. ptchm.pl
Table 2: Functional Group Transformations in Halogenated Picolinonitriles
CompoundFunctional GroupTransformationReagentsReference
5-Bromo-6-chloropicolinonitrileNitrileReduction to amineLithium aluminum hydride
5-Amino-3-chloropicolinonitrileAminoOxidation to nitroso or nitro derivativesPotassium permanganate evitachem.com

The synthesis of various halogenated picolinonitriles often involves the strategic manipulation of these structure-reactivity relationships. For example, the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates can start from 3,4,5,6-tetrachloropicolinonitrile, where sequential and selective substitution of chlorine atoms is a key step. epo.org The reaction conditions, such as temperature and solvent, play a crucial role in controlling the outcome of these reactions. epo.orgresearchgate.net

Future Research Directions and Unexplored Methodological Avenues

Development of Novel and Sustainable Synthetic Methodologies for 3,4,5-Trichloropicolinonitrile

The current synthesis of related polychlorinated picolinonitriles often relies on multi-step processes that may involve harsh conditions or expensive reagents. google.comgoogle.com A primary future objective is the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. semanticscholar.org

Key areas for research include:

One-Pot Reactions: Designing sequential, one-pot reactions that minimize waste, time, and energy consumption by avoiding the isolation of intermediates. mdpi.com This approach could be adapted from existing multi-step syntheses of related compounds. researchgate.net

Flow Chemistry: Implementing continuous flow chemistry processes. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing, which is particularly relevant for industrial-scale production. iupac.org

Alternative Starting Materials: While 3,4,5,6-tetrachloropicolinonitrile is a common starting material, research into building the this compound scaffold from more fundamental and renewable precursors could represent a significant leap in sustainability.

Sustainable Synthesis Strategy Potential Advantages Relevant Research Area
One-Pot SynthesisReduced waste, time, and energy; improved atom economy. mdpi.comReductive coupling, cascade cyclizations. researchgate.netresearchgate.net
Green Solvents (e.g., Cyrene™)Biodegradable, non-toxic, reduced environmental impact. nih.govSolvent screening, click chemistry applications. nih.gov
Heterogeneous CatalysisCatalyst reusability, simplified product purification, waste reduction. semanticscholar.orgmdpi.comSupported metal catalysts, solid acid-base catalysts. semanticscholar.orgmdpi.com
Flow ChemistryEnhanced safety, precise process control, improved scalability. iupac.orgProcess intensification, continuous manufacturing. routledge.com

Exploration of Undiscovered Derivatization Reactions and Functional Group Transformations

The reactivity of this compound is dominated by its three chlorine atoms and the nitrile group, which are prime targets for functionalization. While reactions such as amination and hydrolysis are known for related structures, a vast landscape of chemical transformations remains unexplored. researchgate.netmdpi.com

Future derivatization studies could focus on:

Selective Functionalization: Developing methodologies for the selective substitution of one or two chlorine atoms, leaving the others intact for subsequent reactions. This would enable the creation of a diverse library of di- and mono-substituted picolinonitriles with tailored properties.

Advanced Cross-Coupling Reactions: Moving beyond traditional coupling, the application of modern cross-coupling protocols (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira) could introduce a wide array of aryl, alkyl, and alkynyl groups at the chloro-positions.

Nitrile Group Transformations: While hydrolysis to carboxylic acids or amides is common, exploring the conversion of the nitrile group into other functionalities like tetrazoles, triazoles, or amidines would significantly broaden the chemical space accessible from this scaffold.

Cyclization Reactions: Utilizing the nitrile and adjacent chloro-substituent in intramolecular or intermolecular cyclization reactions to construct novel fused heterocyclic systems.

Functional Group Potential Transformation Resulting Structure/Application
C-Cl BondsRegioselective Suzuki or Buchwald-Hartwig couplingBiaryl or N-aryl pyridines for materials or pharma.
C-Cl BondsPalladium-catalyzed carbonylationPyridine (B92270) carboxylates and derivatives.
Nitrile (C≡N)[2+3] Cycloaddition with azidesTetrazolyl-pyridines as potential ligands or bioisosteres.
Nitrile (C≡N)Reductive cyclization with adjacent groupsFused heterocyclic systems.

Advanced Mechanistic Studies Utilizing State-of-the-Art Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing existing methods and designing new ones. The application of modern analytical and computational tools can provide unprecedented insight.

Promising avenues for mechanistic investigation include:

Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model reaction pathways, predict the regioselectivity of substitution reactions, and analyze the electronic structure of intermediates and transition states. researchgate.net Such studies can help explain observed reactivity and guide the design of more efficient catalysts and reaction conditions. researchgate.net

In Situ Spectroscopic Monitoring: Using techniques like ReactIR (FTIR), Raman spectroscopy, or process NMR to monitor reactions in real-time. This allows for the identification of transient intermediates, the determination of reaction kinetics, and the rapid optimization of reaction parameters.

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to identify and characterize minor byproducts, providing a more complete picture of reaction pathways. mdpi.com

Technique Information Gained Impact on Research
Density Functional Theory (DFT)Reaction energetics, transition state geometries, charge distribution. Prediction of reactivity and selectivity, rational catalyst design. researchgate.net
In Situ FTIR/RamanReal-time concentration profiles of reactants, intermediates, and products.Rapid reaction optimization, kinetic analysis.
High-Resolution Mass SpectrometryPrecise mass determination for byproduct identification. mdpi.comElucidation of complex reaction networks and side reactions.

Investigation of this compound's Role in Emerging Chemical Technologies and Materials Science

The unique electronic and structural features of the this compound core make it an attractive building block for advanced materials and applications in emerging technologies. wikipedia.org Research in this area could bridge fundamental organic chemistry with materials science and engineering.

Future applications to be investigated:

Polymer Science: Incorporating this compound or its derivatives as monomers or additives in the synthesis of novel polymers. The high halogen content could impart flame retardant properties, while the polar pyridine-nitrile structure could be exploited for creating polymers with specific thermal or conductive properties. cas.org

Metal-Organic Frameworks (MOFs): Using carboxylate derivatives of this compound as organic linkers for the synthesis of new MOFs. These materials could be explored for applications in gas storage, separation, or catalysis.

Materials for Electronics: Investigating the electronic properties of π-conjugated systems derived from this compound. Such derivatives could be candidates for organic semiconductors, components of dye-sensitized solar cells, or other optoelectronic devices. routledge.com

Nanotechnology: Exploring the use of this scaffold in the design of nanozymes or as a component of sophisticated molecular machines. iupac.orgresearchgate.net The ability to precisely functionalize the pyridine ring could allow for the creation of nanostructures with tailored catalytic or responsive properties.

Emerging Field Potential Role of this compound Derivatives Example Application
Materials ScienceMonomers for high-performance polymers. cas.orgFlame-retardant or conductive plastics. cas.org
Metal-Organic FrameworksFunctionalized organic linkers. routledge.comSelective gas capture, heterogeneous catalysis.
Organic ElectronicsBuilding blocks for semiconducting materials. wikipedia.orgComponents in organic light-emitting diodes (OLEDs) or solar cells.
NanotechnologyScaffolds for complex molecular architectures. researchgate.netTargeted drug delivery systems, advanced sensors. iupac.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-Trichloropicolinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of chlorinated picolinonitriles typically involves halogenation of pyridine precursors. For example, 4,5-dichlorophthalonitrile synthesis (analogous to this compound) employs chlorination agents like phosphorus oxychloride (POCl₃) under controlled temperatures (80–120°C). Catalysts such as AlCl₃ or FeCl₃ may enhance regioselectivity . Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) resolves structural features, with chlorine’s electronegativity causing distinct deshielding in spectra. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Light sensitivity is tested using UV-Vis spectroscopy under controlled irradiation. For long-term storage, recommend inert atmospheres (argon) and desiccants to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Standardize protocols using NIH guidelines for preclinical research, including positive/negative controls and blinded analysis . Validate findings via orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and meta-analyses of published data to identify confounding variables .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, guiding structure-activity relationship (SAR) optimization .

Q. What experimental designs mitigate challenges in regioselective functionalization of this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) using organometallic reagents (e.g., LDA) enables selective substitution at specific positions. Protecting groups (e.g., trimethylsilyl) can block reactive sites, while transition-metal catalysts (Pd, Cu) facilitate cross-coupling reactions. Monitor reaction progress in real-time via in-situ FTIR to adjust conditions dynamically .

Data Analysis & Interpretation

Q. How should researchers resolve spectral overlaps in NMR data for this compound derivatives?

  • Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to correlate protons and carbons, clarifying ambiguous signals. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in crowded regions. For complex mixtures, hyphenated LC-NMR systems combine separation and structural analysis .

Q. What statistical approaches validate reproducibility in dose-response studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates across labs. Power analysis ensures adequate sample sizes to detect biologically relevant effects .

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